3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone
Overview
Description
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone , also known by its CAS number 2029-49-4 , has the molecular formula C7H8O5 and a molecular weight of 172.14 g/mol . It is a compound with interesting properties and potential applications.
Synthesis Analysis
The synthesis method for 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone involves the reaction of p-cresol with aqueous formaldehyde in the presence of sodium hydroxide. The resulting product is pale pink crystals .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- The transformation of pyrone derivatives into heterocyclic compounds, such as oxadiazoles and tetrazoles, has been explored, indicating the potential of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone as a building block in organic synthesis (Obydennov et al., 2020).
Metal Chelation and Coordination Chemistry :
- Research demonstrates the ability of pyrone derivatives to form complexes with metal ions, such as iron, which is significant for applications in coordination chemistry and materials science (Wilson & Daniels, 1963).
Antineoplastic Properties :
- Certain derivatives of 3-Hydroxy-4-pyrone, like malten and maltonis, show antineoplastic features, indicating their potential use in cancer therapy (Amatori et al., 2012).
Biosynthesis from Renewable Resources :
- The biosynthesis of pyrone derivatives like 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose has been studied, suggesting the feasibility of producing these compounds from renewable resources (Zhou et al., 2016).
Inhibition of Matrix Metalloproteinases :
- Synthesized 3-hydroxy-4-pyrones have been evaluated as inhibitors of matrix metalloproteinases, which could have implications in medicinal applications (Yan & Cohen, 2007).
Lead Sequestering Agents :
- Studies on pyrone derivatives as potential lead sequestering agents provide insights into their potential application in environmental and health-related fields (Buglyó et al., 2015).
Synthesis of Novel Heterocycles :
- Research has demonstrated the efficient transformation of pyrone derivatives into various heterocycles, highlighting their versatility in organic synthesis (Schmidt et al., 2006).
Antimicrobial and Antifungal Activities :
- Pyrone derivatives have been shown to possess antimicrobial and antifungal activities, suggesting their potential as bioactive compounds (Zhao et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,8-9,11H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUXYQQFVNGYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C(C1=O)O)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372682 | |
Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
CAS RN |
2029-49-4 | |
Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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